molecular formula C11H23ClN2O2 B13907103 Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride

Cat. No.: B13907103
M. Wt: 250.76 g/mol
InChI Key: VTQXYMDBUNVUOM-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves the use of solvents such as dichloromethane or ethanol and may require the use of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(methylamino)methyl-1-piperidinecarboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of the tert-butyl group and the amino group on the piperidine ring. These features contribute to its distinct reactivity and applications in various fields.

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl 3-amino-2-methylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H

InChI Key

VTQXYMDBUNVUOM-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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